molecular formula C22H20N8O3 B3248905 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1903686-18-9

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B3248905
CAS No.: 1903686-18-9
M. Wt: 444.4
InChI Key: NQYWSUYSLZWLNQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a triazolopyridine core fused with two distinct 1,2,4-oxadiazole moieties. The structure includes:

  • A [1,2,4]triazolo[4,3-a]pyridine scaffold substituted at position 7 with a 3-methyl-1,2,4-oxadiazole group.
  • A methylene linker at position 3 of the triazolopyridine, connected to a propanamide chain terminating in a 3-(o-tolyl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N8O3/c1-13-5-3-4-6-16(13)21-25-20(32-29-21)8-7-19(31)23-12-18-27-26-17-11-15(9-10-30(17)18)22-24-14(2)28-33-22/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWSUYSLZWLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues are 1,2,4-oxadiazole and triazole derivatives. Below is a comparative analysis based on the evidence:

Parameter Target Compound 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H,2H)-ones (10a–l)
Core Structure Triazolopyridine + 1,2,4-oxadiazole Pyrimidine + 1,2,4-oxadiazole Bi-1,2,4-oxadiazole + thione
Substituents o-Tolyl, methyl-oxadiazole, propanamide linker 3-Nitrophenyl, methyl-pyrimidinol Aryl, methyl, thione
Synthetic Yield Not reported in evidence 85% Variable (method-dependent)
Melting Point Not reported 261–262°C Not specified
Biological Activity Hypothesized (based on structural motifs) Anticancer potential inferred from pyrimidine-oxadiazole hybrids Antinociceptive and bacteriostatic activities reported

Key Observations

Linker Role : The propanamide linker in the target compound is absent in analogues like 5d and 10a–l. This linker may improve solubility or enable interactions with biological targets (e.g., enzyme active sites) .

The methyl-oxadiazole substituent may reduce metabolic degradation compared to thione-containing analogues (10a–l) .

Spectroscopic Comparisons

  • NMR Analysis : In analogous compounds (e.g., rapamycin derivatives), chemical shifts in regions corresponding to substituents (e.g., o-tolyl) provide clues about electronic environments . For the target compound, NMR would likely show distinct peaks for the triazolopyridine protons (δ 7.5–8.5 ppm) and o-tolyl methyl group (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Fragmentation patterns would differ significantly from simpler oxadiazoles due to the triazolopyridine core. For example, the [M+H]+ ion of 5d at m/z 376 contrasts with the target compound’s higher molecular weight (estimated >500 Da) .

Research Findings and Implications

Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, similar to the three-component cycloaddition used for 5d . The propanamide linker might necessitate coupling reactions (e.g., EDC/HOBt), as seen in peptide synthesis .

Biological Potential: While direct data are lacking, structurally related compounds exhibit: Anticancer activity (pyrimidine-oxadiazole hybrids via kinase inhibition) . Antimicrobial effects (triazole-thiones via membrane disruption) .

Thermodynamic Stability : The methyl-oxadiazole group may confer higher thermal stability (cf. 5d’s melting point of 261°C) compared to nitro- or methoxy-substituted analogues .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of triazolo-oxadiazole hybrids typically involves multi-step reactions. For example, the coupling of triazolopyridine and oxadiazole precursors can be achieved using nucleophilic substitution or condensation reactions. Key optimizations include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic coupling (e.g., K₂CO₃ in DMF for thiol-alkylation reactions) .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve yields in oxadiazole ring formation .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
    Yields exceeding 70% have been reported for analogous triazolopyridine-oxadiazole hybrids when using optimized conditions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • ¹H NMR : Critical for verifying substituent positions on the triazolopyridine and oxadiazole rings. For example, methylene protons adjacent to the oxadiazole moiety resonate at δ 4.2–4.5 ppm .
  • LC-MS : Validates molecular weight and detects impurities. The parent ion [M+H]⁺ should match the theoretical mass (e.g., ~500–550 Da range for similar compounds) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Q. How can chromatographic methods be optimized to purify this compound?

  • Column choice : Reverse-phase C18 columns effectively separate polar heterocycles.
  • Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves resolution for amide-containing compounds .
  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) for preliminary purity checks .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets, and what models are suitable for this compound?

  • Target selection : Prioritize enzymes with known interactions with triazolo/oxadiazole motifs, such as kinases or cytochrome P450 isoforms .
  • Software tools : AutoDock Vina or Schrödinger Suite can model binding affinities. For example, docking against 14-α-demethylase lanosterol (PDB: 3LD6) revealed binding energies of -8.5 to -9.2 kcal/mol for related triazolo derivatives .
  • Validation : Compare docking poses with crystallographic data (if available) and validate via mutagenesis assays .

Q. How do the dual oxadiazole moieties influence pharmacokinetic properties?

  • Lipophilicity : The o-tolyl and methyl-oxadiazole groups increase logP (~2.5–3.0), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Oxadiazoles are prone to hydrolysis; in silico predictions (e.g., SwissADME) suggest CYP3A4-mediated metabolism dominates .
  • Plasma protein binding : Structural analogs show 85–90% binding, likely due to aromatic stacking interactions .

Q. How can SHELX programs resolve crystallographic ambiguities in this compound’s structure?

  • Data collection : High-resolution (<1.0 Å) X-ray data minimizes errors in heterocyclic bond-length determination .
  • Refinement : SHELXL’s restraints for anisotropic displacement parameters improve accuracy for flexible moieties (e.g., the propanamide chain) .
  • Challenges : Twinning or disorder in the oxadiazole rings may require manual adjustment of occupancy factors .

Q. What strategies address contradictions in biological activity data across similar compounds?

  • Dose-response curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Structural analogs : Compare with compounds like 3-(7-chloro-triazoloquinazolin-yl)-propanamide, which showed IC₅₀ = 1.2 µM against EGFR vs. >10 µM in inactive analogs .
  • Statistical analysis : Use ANOVA to differentiate noise from significant trends (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

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